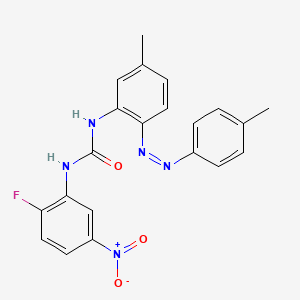![molecular formula C9H15NO3 B11955571 Ethyl [2-(hydroxyimino)cyclopentyl]acetate CAS No. 90608-91-6](/img/structure/B11955571.png)
Ethyl [2-(hydroxyimino)cyclopentyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ethyl [2-(hydroxyimino)cyclopentyl]acetate typically involves the reaction of cyclopentanone oxime with ethyl bromoacetate under basic conditions. The reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization
Análisis De Reacciones Químicas
Ethyl [2-(hydroxyimino)cyclopentyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime ethers.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl [2-(hydroxyimino)cyclopentyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl [2-(hydroxyimino)cyclopentyl]acetate involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The pathways involved in its action include nucleophilic addition and substitution mechanisms .
Comparación Con Compuestos Similares
Ethyl [2-(hydroxyimino)cyclopentyl]acetate can be compared with similar compounds such as:
Ethyl (hydroxyimino)cyanoacetate: Used as an additive in peptide synthesis.
Ethyl 2-chloro-2-(hydroxyimino)acetate: Used in organic synthesis as a reagent.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized research applications.
Propiedades
Número CAS |
90608-91-6 |
|---|---|
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
ethyl 2-[(2Z)-2-hydroxyiminocyclopentyl]acetate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(11)6-7-4-3-5-8(7)10-12/h7,12H,2-6H2,1H3/b10-8- |
Clave InChI |
RWIXTKZVZZNCCU-NTMALXAHSA-N |
SMILES isomérico |
CCOC(=O)CC\1CCC/C1=N/O |
SMILES canónico |
CCOC(=O)CC1CCCC1=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


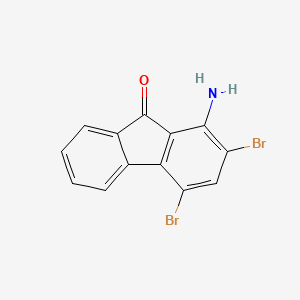

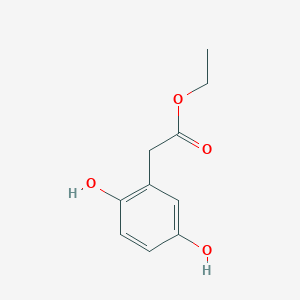

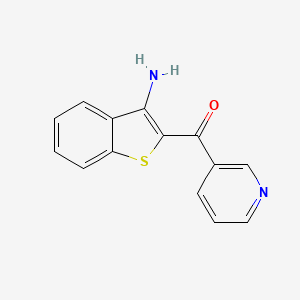
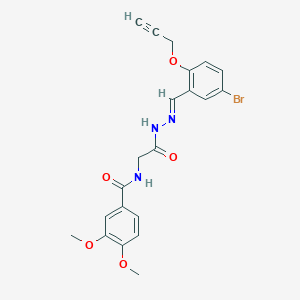
![1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11955541.png)



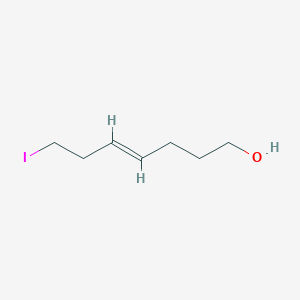

![1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11955577.png)
